molecular formula C8H8F3NO2 B8581836 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium CAS No. 953780-28-4

2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium

Cat. No.: B8581836
CAS No.: 953780-28-4
M. Wt: 207.15 g/mol
InChI Key: AJFDFFQAZHCRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium is a chemical compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluoroethoxy group, along with an N-oxide functional group

Properties

CAS No.

953780-28-4

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium

InChI

InChI=1S/C8H8F3NO2/c1-6-2-3-7(4-12(6)13)14-5-8(9,10)11/h2-4H,5H2,1H3

InChI Key

AJFDFFQAZHCRPP-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=C(C=C1)OCC(F)(F)F)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium typically involves the reaction of 2-methyl-5-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The N-oxide functional group is introduced through oxidation using reagents such as hydrogen peroxide or peracids .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
  • 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide
  • Lansoprazole

Comparison: Compared to similar compounds, 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This gives it distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts .

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